molecular formula C13H15NO B11899528 1-Ethyl-2,8-dimethylquinolin-4(1H)-one

1-Ethyl-2,8-dimethylquinolin-4(1H)-one

Cat. No.: B11899528
M. Wt: 201.26 g/mol
InChI Key: QUFAKGXWUGREJT-UHFFFAOYSA-N
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Description

1-Ethyl-2,8-dimethylquinolin-4(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,8-dimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale Skraup synthesis or modifications thereof. These methods are optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,8-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxides.

    Reduction: Can be reduced to form tetrahydroquinolines.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for various diseases.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,8-dimethylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    2-Methylquinoline: A simple methylated derivative.

    4-Hydroxyquinoline: Known for its biological activities.

Uniqueness

1-Ethyl-2,8-dimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-ethyl-2,8-dimethylquinolin-4-one

InChI

InChI=1S/C13H15NO/c1-4-14-10(3)8-12(15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3

InChI Key

QUFAKGXWUGREJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=CC=CC(=C21)C)C

Origin of Product

United States

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